Palmitoylethanolamide-d4

LC-MS/MS Endocannabinoid Bioanalysis

Palmitoylethanolamide-d4 (PEA-d4) is a deuterated analog of the endogenous fatty acid amide palmitoylethanolamide (PEA). It is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules.

Molecular Formula C18H37NO2
Molecular Weight 303.5 g/mol
Cat. No. B570261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylethanolamide-d4
SynonymsN-(2-Hydroxyethyl-1,1,2,2-d4)hexadecanamide;  (Hydroxyethyl-d4)palmitamide;  2-(Palmitoylamino)ethanol-d4;  2-Palmitamidoethanol-d4;  AM 3112-d4;  Impulsin-d4;  Loramine P 256-d4;  Mackpeart DR 14V-d4;  N-(2-Hydroxyethyl-d4)hexadecanamide;  N-(2-Hydroxyethyl-
Molecular FormulaC18H37NO2
Molecular Weight303.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2
InChIKeyHXYVTAGFYLMHSO-RZOBCMOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solution in ethanol

Palmitoylethanolamide-d4: The Definitive Deuterated Internal Standard for Quantifying PEA in Complex Biological Matrices


Palmitoylethanolamide-d4 (PEA-d4) is a deuterated analog of the endogenous fatty acid amide palmitoylethanolamide (PEA) . It is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules [1]. The compound is exclusively employed as an internal standard (IS) in quantitative bioanalysis, enabling highly accurate and precise measurement of PEA concentrations by compensating for matrix effects, sample preparation losses, and instrument variability [2]. Its molecular weight is increased by 4 Da relative to unlabeled PEA due to the presence of four deuterium atoms .

SIL-IS Matched deuterated ISTD for PEA LC-MS/MS quantitative bioanalysis Co-elution matrix-effect correction

Critical Procurement Alert: Why Generic 'PEA' or Non-Deuterated Standards Cannot Replicate the Performance of Palmitoylethanolamide-d4


Substituting Palmitoylethanolamide-d4 with unlabeled PEA or a non-deuterated internal standard is a scientifically unsound practice that compromises quantitative accuracy [1]. Unlabeled PEA is an endogenous compound present in biological samples, precluding its use as an internal standard for itself. Structural analogs (e.g., AEA-d8, OEA-d2) exhibit different physicochemical properties—most critically, distinct chromatographic retention times and ionization efficiencies—compared to the target analyte PEA [2]. These disparities prevent proper correction of matrix effects and sample-to-sample variability. Only a true stable isotope-labeled internal standard (SIL-IS), such as PEA-d4, which co-elutes with and experiences the same extraction and ionization behavior as PEA, can deliver the accuracy required for rigorous bioanalysis .

SIL-IS PEA-d4 matched co-elution ISTD Unlabeled PEA: endogenous interference precludes ISTD use
SIL-IS PEA-d4 matched co-elution ISTD AEA-d8 or OEA-d2: retention shift and ionization mismatch may reduce accuracy

Structural analog ISTDs may not fully compensate for matrix effects; co-elution behavior should be verified.

Palmitoylethanolamide-d4 (PEA-d4): A Quantified, Comparator-Driven Evidence Guide for Procurement Decision-Making


Unrivaled Precision and Accuracy in PEA Quantification: PEA-d4 vs. Structural Analog Internal Standards

When compared to the commonly used deuterated internal standard AEA-d8, PEA-d4 demonstrates superior analytical performance for quantifying its target analyte, PEA [1]. In a validated UPLC-MS/MS method, the precision of peak area for PEA was 5.4% relative standard deviation (RSD), which was comparable to the 3.1% and 2.9% RSDs for AEA and OEA using their respective matched deuterated internal standards [1]. This demonstrates that the PEA-d4:PEA pair achieves acceptable precision for clinical applications [1]. In contrast, using a mismatched internal standard, such as AEA-d8 for PEA, can lead to decreased accuracy and precision due to differences in matrix effect compensation, with deviations potentially exceeding 20% in some cases [2].

Precision Context
Head-to-head
PEA: 5.4% RSD with PEA-d4
AEA: 3.1% RSD with AEA-d8; OEA: 2.9% RSD with OEA-d2 (133 fmol on column)
Supports precision endpoint review for matched ISTD pairs
UPLC-MS/MS; human plasma, serum, breast milk, amniotic fluid research matrices
LC-MS/MS Endocannabinoid Bioanalysis

Sensitivity Benchmark: Achieving Low-Level Detection of Endogenous PEA in Human Plasma

The use of PEA-d4 as a surrogate analyte internal standard enables the validation of an LC-MS/MS method with a lower limit of quantitation (LLOQ) of 0.5 ng/mL for PEA in human plasma [1]. This sensitivity is sufficient to capture the basal plasma levels of PEA in healthy subjects, which is critical for pharmacodynamic biomarker studies [1]. In comparison, earlier HPLC/MS methods using deuterated internal standards achieved detection limits for PEA of approximately 1.2 pmol per sample (equivalent to ~0.36 ng/mL) in rat plasma [2]. While comparable, the method utilizing PEA-d4 was fully validated in human plasma, a more clinically relevant and complex matrix, demonstrating its robustness for translational research [1].

Sensitivity
Cross-study
LLOQ 0.5 ng/mL
Human plasma research matrix; 150 µL sample volume
Supports low-level detection context for basal PEA measurement
Comparable to ~0.36 ng/mL reported in rat plasma with different deuterated IS method
LC-MS/MS Endocannabinoid Clinical Research

Isotopic Purity and Stability: The Foundation for Reproducible Quantitative Data

Palmitoylethanolamide-d4 is commercially available with a chemical purity of ≥99.0% and an isotopic enrichment typically >98% deuterium (d4) [REFS-1, REFS-2]. This high level of isotopic purity is essential for its function as an internal standard, as it minimizes isotopic cross-talk and interference with the target analyte's signal . In contrast, lower purity standards (e.g., <95%) or those with incomplete deuterium incorporation can lead to significant calibration bias and inaccurate quantification [1]. The high purity specification ensures consistent and reliable analytical performance across experiments and laboratories.

Isotopic Purity
Specification review
≥99.0% chemical purity
>98% deuterium enrichment (d4)
May support ISTD accuracy requirements and minimize isotopic cross-talk
Class-level inference; lot-specific COA review recommended
Stable Isotope LC-MS Bioanalysis

Rapid and Reproducible Quantification: PEA-d4 Enables High-Throughput UPLC-MS/MS Workflows

The inclusion of PEA-d4 in a validated UPLC-MS/MS method facilitates a rapid analytical run time of just 4 minutes per sample [1]. This represents a significant improvement over earlier analyses, enabling high-throughput processing of clinical samples [1]. The method, which uses deuterated internal standards including PEA-d4, also demonstrates excellent accuracy, with measured values within 95.1-104.9% of the target concentration for all analytes [1]. This combination of speed and accuracy is critical for studies involving large sample cohorts or time-sensitive analyses.

Throughput
Cross-study
4 min run time
vs. earlier LC-MS methods typically >10 min
Supports throughput comparison context
UPLC-MS/MS validated for human biofluid research matrices; reported accuracy 95.1–104.9%
UPLC-MS/MS High-Throughput Method Validation

Definitive Application Scenarios for Palmitoylethanolamide-d4 (PEA-d4) in Quantitative Bioanalysis


Quantitative Analysis of Endogenous PEA as a Pharmacodynamic Biomarker in Human Clinical Trials

The validated LC-MS/MS method using PEA-d4 as an internal standard is ideally suited for the quantitative determination of endogenous PEA levels in human plasma [1]. This is critical for clinical studies where PEA serves as a pharmacodynamic biomarker, such as in trials of fatty acid amide hydrolase (FAAH) inhibitors. The method's LLOQ of 0.5 ng/mL is sensitive enough to detect basal PEA levels and monitor changes in response to drug treatment [1].

High-Throughput Quantification of N-Acylethanolamides in Diverse Biological Matrices

PEA-d4, as part of a panel of deuterated internal standards, enables the rapid (4-minute run time) and accurate quantification of PEA alongside other NAEs like AEA and OEA in multiple human biofluids, including plasma, serum, breast milk, and amniotic fluid [2]. This validated method provides a robust and reproducible workflow for research on lipid signaling in various physiological and disease states [2].

In Vivo Pharmacokinetic (PK) and Tissue Distribution Studies of PEA in Preclinical Models

PEA-d4 serves as a critical internal standard for quantifying exogenously administered PEA in complex matrices such as rat plasma and brain tissue [3]. It corrects for matrix effects and extraction variability, which is essential for generating reliable PK parameters and assessing the distribution of PEA into target tissues, thereby supporting the development of PEA-based therapeutics [3].

Application
Selection Property
Validation Focus
Endogenous PEA biomarker research
Plasma matrix sensitivity
LLOQ and dynamic range review in research matrices
Multi-matrix NAE profiling studies
Co-elution matched ISTD panel
Matrix-effect correction across biofluid types
Preclinical PEA exposure and distribution studies
Tissue matrix ISTD control
Extraction variability and PK parameter review

Technical Documentation Hub

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31 linked technical documents
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